molecular formula C16H23FN2O2 B2892558 (S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate CAS No. 1286207-34-8

(S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate

Cat. No. B2892558
CAS RN: 1286207-34-8
M. Wt: 294.37
InChI Key: QIVAXTCJLWVJKN-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate is a chemical compound that has gained attention in the scientific community due to its potential use in the development of new drugs. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Synthetic Methodologies and Process Development

A practical and scalable synthesis of an intermediate for a lymphocyte function-associated antigen 1 inhibitor was developed through a modified Kulinkovich–Szymoniak cyclopropanation, showcasing the importance of efficient synthesis techniques in drug development (Wenjie Li et al., 2012). This highlights the relevance of synthetic methods in preparing complex molecules for biomedical research.

Structural and Reactivity Studies

Studies on compounds structurally related to (S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate, such as tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate, have detailed crystallographic analyses revealing insights into hydrogen bonding and molecular orientation, which are crucial for understanding the reactivity and interaction mechanisms of organic compounds (P. Baillargeon et al., 2014).

Catalytic Activities and Chemical Reactivity

Ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes, including derivatives similar in concept to (S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate, have been synthesized and shown to catalyze hydrogen transfer reactions of ketones, indicating the potential for these compounds in catalysis and organic synthesis (Yong Cheng et al., 2009).

Applications in Material Science

The synthesis and characterization of aromatic polyamides based on derivatives derived from tert-butylhydroquinone demonstrate the application of complex organic compounds in the development of new materials with high thermal stability and solubility in organic solvents, pointing towards the importance of such compounds in material science and engineering (Chin‐Ping Yang et al., 1999).

properties

IUPAC Name

tert-butyl N-[(3S)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)18-13-8-9-19(11-13)10-12-6-4-5-7-14(12)17/h4-7,13H,8-11H2,1-3H3,(H,18,20)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVAXTCJLWVJKN-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate

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